molecular formula C8H10F2N4 B13260357 2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile

2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile

Cat. No.: B13260357
M. Wt: 200.19 g/mol
InChI Key: UOGAGBCPDAVKPH-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group, an isopropyl group, and an acetonitrile group attached to the triazole ring. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical process using difluoromethylating agents such as difluoromethyl bromide (CF2HBr) in the presence of a radical initiator.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where various nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: Difluoromethyl ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.

    Industry: Used in the development of agrochemicals and other industrial applications where fluorinated compounds are desired.

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The triazole ring can also interact with biological macromolecules, contributing to the compound’s overall activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
  • 5-(Difluoromethyl)pyridin-2-yl]methanamine oxalate

Uniqueness

2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to the presence of both the difluoromethyl and isopropyl groups, which can enhance its biological activity and metabolic stability compared to similar compounds. The triazole ring also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C8H10F2N4

Molecular Weight

200.19 g/mol

IUPAC Name

2-[5-(difluoromethyl)-1-propan-2-yltriazol-4-yl]acetonitrile

InChI

InChI=1S/C8H10F2N4/c1-5(2)14-7(8(9)10)6(3-4-11)12-13-14/h5,8H,3H2,1-2H3

InChI Key

UOGAGBCPDAVKPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CC#N)C(F)F

Origin of Product

United States

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